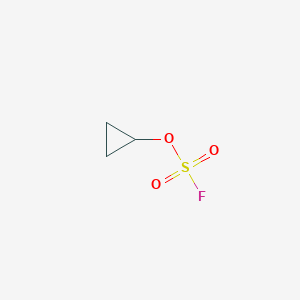

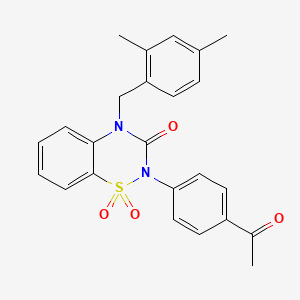

![molecular formula C20H17N5O2S B2952034 Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396809-82-7](/img/structure/B2952034.png)

Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of benzothiazole and pyrazolo[1,5-a]pyrimidine . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of pyrazolo[3,4-d]-thiazoles and pyrazolo[4,3-b][1,4]thiazines has been achieved via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

One of the prominent research directions for Benzo[d]thiazol-2-yl derivatives is their antimicrobial potential. A study by Pancholia et al. (2016) introduced the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes, revealing that certain compounds demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain with minimal cytotoxicity, indicating a promising therapeutic index (Pancholia et al., 2016).

Anticancer Activity

In the realm of cancer research, derivatives of Benzo[d]thiazol-2-yl have been synthesized and evaluated for their anticancer activity. For instance, Inceler et al. (2013) synthesized novel thiophene-containing 1,3-diarylpyrazole derivatives and assessed their anticancer activity against various human cancer cell lines, highlighting compounds that exhibited potent growth inhibitory effects on certain cancer cells, thereby suggesting a potential for further development in cancer therapy (Inceler et al., 2013).

Receptor Interaction Studies

The interaction of certain Benzo[d]thiazol-2-yl derivatives with receptors has been a subject of interest, particularly in understanding the molecular dynamics and developing pharmacophore models. For example, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provided insights into the conformations and interactions with the receptor, contributing to the development of more selective and potent receptor antagonists (Shim et al., 2002).

Synthesis of Novel Chemotypes

The synthesis of novel chemotypes based on the Benzo[d]thiazol-2-yl framework has been explored to develop compounds with varied biological activities. For instance, the design and synthesis of Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes highlight the potential of this scaffold in generating structurally diverse compounds with significant biological activities (Pancholia et al., 2016).

Wirkmechanismus

Target of Action

The primary target of Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The compound’s interaction with this target makes it a potential candidate for anti-tubercular activity .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the mycobacterium, making the compound a potential anti-tubercular agent .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway. By inhibiting the function of DprE1, the compound prevents the formation of arabinogalactan, a vital component of the mycobacterial cell wall . This disruption in the pathway leads to the death of the mycobacterium .

Result of Action

The result of the compound’s action is the death of the mycobacterium. By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the mycobacterium . This makes the compound a potential candidate for anti-tubercular activity .

Biochemische Analyse

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the life cycle of Mycobacterium tuberculosis

Cellular Effects

The cellular effects of Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone are currently unknown. Benzothiazole derivatives have been found to exhibit inhibitory activity against M. tuberculosis, suggesting that they may influence cell function

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that benzothiazole derivatives can inhibit the growth of M. tuberculosis . This suggests that the compound may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c26-19(14-13-21-25-8-4-3-6-16(14)25)23-9-11-24(12-10-23)20(27)18-22-15-5-1-2-7-17(15)28-18/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHCLSBWUVDVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Tert-butyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2951956.png)

![N-(4-ethylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2951957.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2951959.png)

![methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2951960.png)

![3-allyl-8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951962.png)

![1-(3,4-Dichlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2951965.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951967.png)

![methyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2951973.png)

![3-Methyl-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2951974.png)